Cas no 2734776-37-3 (1-(4-Chloro-2,3-difluorophenyl)butan-1-ol)

1-(4-Chloro-2,3-difluorophenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol
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- インチ: 1S/C10H11ClF2O/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8,14H,2-3H2,1H3
- InChIKey: KIJVBHRWKDNEEC-UHFFFAOYSA-N
- ほほえんだ: C1(F)=C(F)C(Cl)=CC=C1C(O)CCC
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022L01-10g |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol |
2734776-37-3 | 95% | 10g |
$779.00 | 2025-02-17 | |
abcr | AB608037-25g |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol; . |
2734776-37-3 | 25g |
€1292.00 | 2024-07-19 | ||
abcr | AB608037-10g |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol; . |
2734776-37-3 | 10g |
€683.70 | 2024-07-19 | ||
Aaron | AR022L01-5g |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol |
2734776-37-3 | 95% | 5g |
$458.00 | 2025-02-17 | |
abcr | AB608037-1g |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol; . |
2734776-37-3 | 1g |
€156.80 | 2024-07-19 | ||
abcr | AB608037-5g |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol; . |
2734776-37-3 | 5g |
€425.00 | 2024-07-19 |
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol 関連文献
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1-(4-Chloro-2,3-difluorophenyl)butan-1-olに関する追加情報
Comprehensive Overview of 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol (CAS No. 2734776-37-3)
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol (CAS No. 2734776-37-3) is a fluorinated aromatic alcohol with significant potential in pharmaceutical and agrochemical applications. This compound features a unique chloro-difluorophenyl moiety attached to a butanol chain, making it a versatile intermediate for synthesizing bioactive molecules. Its structural attributes align with the growing demand for fluorinated compounds in drug discovery, driven by their enhanced metabolic stability and membrane permeability.
The rise of precision medicine and targeted therapies has amplified interest in fluorinated building blocks like 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol. Researchers frequently explore its utility in designing kinase inhibitors and GPCR modulators, addressing diseases such as oncology and CNS disorders. A 2023 study highlighted fluorinated analogs as key to improving drug half-life, a trending topic in AI-driven drug design forums.
From a synthetic chemistry perspective, this compound’s electrophilic aromatic substitution sites enable regioselective modifications, a hot topic in green chemistry discussions. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) aligns with industry shifts toward sustainable catalysis. Notably, its lipophilic efficiency (LipE) metrics are often debated in medicinal chemistry webinars, reflecting user searches for "optimizing LogP in fluorinated drugs."
Environmental considerations are also pivotal. The persistence of fluorinated organics in ecosystems ranks high on search engine queries, prompting studies on biodegradation pathways of derivatives like 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol. Regulatory agencies emphasize PFAS alternatives, making this compound’s low bioaccumulation potential a competitive advantage.
In agrochemicals, its herbicidal synergism with auxin mimics is under exploration, coinciding with Google Trends spikes for "next-gen crop protection." The 4-chloro-2,3-difluoro scaffold’s role in pesticide resistance management further elevates its industrial relevance.
Analytical characterization of CAS No. 2734776-37-3 via LC-MS/MS and NMR is frequently cited in patent applications, addressing QA/QC concerns in contract manufacturing. This aligns with frequent searches for "fluorinated compound purity standards" in analytical science portals.
In summary, 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol exemplifies the convergence of fluorine chemistry, drug development, and sustainability—topics dominating 2023’s scientific discourse. Its multifaceted applications ensure enduring relevance across R&D sectors.
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